molecular formula C7H8N6OS2 B12127632 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

Katalognummer: B12127632
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: PQNSHKHRBDKLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 4H-1,2,4-triazole-4-ylacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a potential candidate for the development of new antibiotics.

    Agriculture: Thiadiazole derivatives have been explored for their herbicidal and pesticidal properties. This compound may be used to develop new agrochemicals that can protect crops from pests and diseases.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices. This compound could be used in the development of new materials for solar cells and other electronic applications.

Wirkmechanismus

The mechanism of action of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The presence of the thiadiazole and triazole moieties allows the compound to interact with biological macromolecules, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to other thiadiazole derivatives, 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide stands out due to its unique combination of thiadiazole and triazole moieties. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry and materials science. The compound’s ability to undergo various chemical reactions further adds to its versatility and utility in different research fields.

Eigenschaften

Molekularformel

C7H8N6OS2

Molekulargewicht

256.3 g/mol

IUPAC-Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C7H8N6OS2/c1-5-10-11-7(16-5)15-2-6(14)12-13-3-8-9-4-13/h3-4H,2H2,1H3,(H,12,14)

InChI-Schlüssel

PQNSHKHRBDKLMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)SCC(=O)NN2C=NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.